

Application Note and Protocol for Spiking Biological Samples with (S)-(-)-Nicotine-15N

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Compound of Interest

Compound Name: (S)-(-)-Nicotine-15N

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Introduction

Nicotine, a primary alkaloid in tobacco, is a critical analyte in clinical and toxicological studies, as well as in the development of smoking cessation therapies. Accurate quantification of nicotine in biological matrices such as plasma, urine, and saliva is essential for understanding its pharmacokinetics, pharmacodynamics, and for monitoring exposure. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This document provides a detailed protocol for the use of **(S)-(-)-Nicotine-15N** as an internal standard for the quantification of nicotine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

(S)-(-)-Nicotine-15N is an ideal internal standard due to its chemical identity with the analyte of interest, differing only in the presence of a stable isotope. This ensures that it co-elutes with the unlabeled nicotine and experiences similar ionization efficiency, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize typical performance data for methods utilizing isotopically labeled nicotine internal standards for the quantification of nicotine in biological matrices. While

specific values may vary between laboratories and instrumentation, these tables provide a representative overview of expected method performance.

Table 1: Typical Method Performance for Nicotine Quantification in Human Plasma

Parameter	Value
Linearity Range	0.05 - 50.0 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.05 ng/mL[1]
Accuracy at LLOQ	85% - 115%
Precision at LLOQ (CV%)	< 20%
Mean Recovery	85% - 110%
Matrix Effect	Minimal (<15%)

Table 2: Typical Method Performance for Nicotine Quantification in Human Urine

Parameter	Value
Linearity Range	1.0 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[2]
Accuracy at LLOQ	85% - 115%
Precision at LLOQ (CV%)	< 20%
Mean Recovery	90% - 115%[2]
Matrix Effect	Minimal (<15%)

Experimental Protocols

Materials and Reagents

- (S)-(-)-Nicotine (analyte)
- **(S)-(-)-Nicotine-15N** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium formate
- Formic acid
- Human plasma/urine (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- 96-well plates
- Autosampler vials

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve (S)-(-)-Nicotine and **(S)-(-)-Nicotine-15N** in methanol to prepare individual stock solutions of 1 mg/mL.
- Intermediate Stock Solutions (10 µg/mL):
 - Dilute the primary stock solutions with methanol to create intermediate stock solutions of 10 µg/mL.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serial dilution of the nicotine intermediate stock solution with 50:50 methanol:water. These will be used to create the calibration curve.

- Internal Standard (IS) Working Solution (100 ng/mL):
 - Dilute the **(S)-(-)-Nicotine-15N** intermediate stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation (for Plasma)

- To 100 µL of plasma sample, add 20 µL of the IS working solution (100 ng/mL **(S)-(-)-Nicotine-15N**).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

- To 100 µL of urine sample, add 20 µL of the IS working solution (100 ng/mL **(S)-(-)-Nicotine-15N**).
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

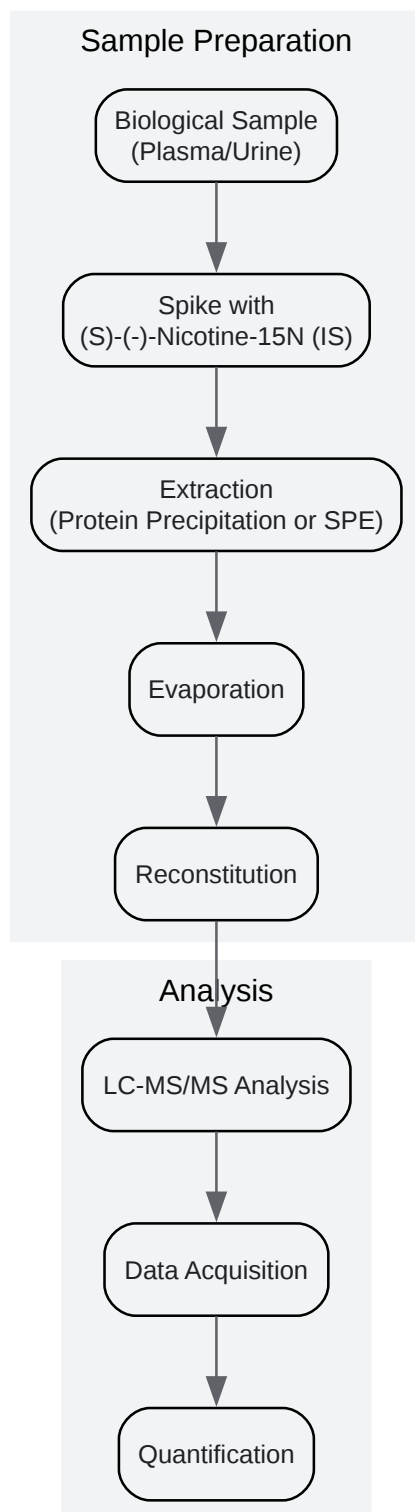
- Reconstitute the residue in 100 μ L of mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate nicotine from other matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - Nicotine: Q1 m/z 163.1 -> Q3 m/z 130.1
 - Nicotine-15N: Q1 m/z 164.1 -> Q3 m/z 131.1

Visualizations

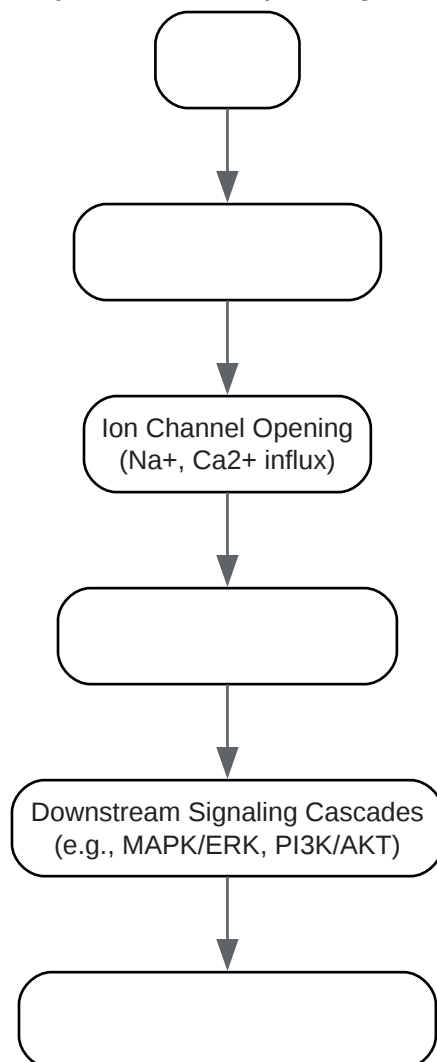
Experimental Workflow for Nicotine Quantification



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Caption: Workflow for biological sample analysis.

Nicotinic Acetylcholine Receptor Signaling Pathway



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Caption: Nicotine's signaling pathway.

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References

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- 2. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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